2-Bromo-5-(hydroxymethyl)phenol
Overview
Description
2-Bromo-5-(hydroxymethyl)phenol is a brominated phenolic compound that is of interest in various chemical syntheses and applications. The presence of both bromine and hydroxymethyl functional groups allows for diverse chemical reactivity and the potential for further functionalization.
Synthesis Analysis
The synthesis of brominated (hydroxymethyl)phenols can be achieved through a chemoselective bromination process. A method described involves the reaction of (hydroxymethyl)phenols with 2,4,6-trichloro[1,3,5]triazine in N,N-dimethylformamide at room temperature, which preserves the phenolic hydroxy group while introducing the bromine atom . This method provides a straightforward approach to synthesizing such compounds without affecting sensitive functional groups.
Molecular Structure Analysis
The molecular structure of brominated phenolic compounds can be complex and is often elucidated using techniques such as X-ray crystallography. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been characterized to have a monoclinic crystal system, and its molecular geometry has been compared with density functional theory (DFT) calculations . Similarly, the molecular conformation of related compounds is often stabilized by intramolecular hydrogen bonding, as seen in the case of 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol .
Chemical Reactions Analysis
Brominated (hydroxymethyl)phenols can undergo various chemical reactions due to the presence of reactive sites. For instance, 2-hydroxy-2-methylpropiophenone, a related compound, can undergo multiple arylation reactions with aryl bromides in the presence of a palladium catalyst, leading to products such as tetraarylethanes and diaryl phenylisochromanones . These reactions demonstrate the potential for brominated (hydroxymethyl)phenols to participate in complex transformations involving C-C and C-H bond cleavages.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated (hydroxymethyl)phenols are influenced by their molecular structure. For example, oligomeric forms of these compounds have been synthesized and characterized, revealing information about their molecular weights and thermal stability . The thermal analyses of these oligomers show significant weight losses at high temperatures, indicating their thermal decomposition profiles. Additionally, the crystal structure of bis[2-bromo-4-(2-hydroxyethyl)phenol] monohydrate reveals specific torsion angles and hydrogen bonding patterns that contribute to the formation of a polymeric chain in the crystal . The presence of helical hydrogen bonding and C-H...pi interactions in 4-bromo-2-(hydroxymethyl)phenol further exemplifies the intricate structural features that can influence the properties of these compounds .
Scientific Research Applications
Synthesis of Hyperbranched Polymers
2-Bromo-5-(hydroxymethyl)phenol is utilized in the synthesis of hyperbranched polymers. Uhrich et al. (1992) demonstrated that 5-(Bromomethyl)-1,3-dihydroxybenzene, a derivative of 2-Bromo-5-(hydroxymethyl)phenol, undergoes self-condensation to produce polymers with high molecular weight. These polymers have numerous phenolic hydroxyl groups, enabling further modifications like acylation and silylation (Uhrich, Hawker, Fréchet, & Turner, 1992).
Antiviral Activity in Derivative Synthesis
In the field of antiviral research, derivatives of 2-Bromo-5-(hydroxymethyl)phenol have been synthesized and studied. Mezentseva et al. (1991) investigated the reaction of 2-bromomethyl derivatives with phenols to produce compounds with potential antiviral activity (Mezentseva, Nikolaeva, Golovanova, Krylova, & Fomina, 1991).
Role in Gold-Catalyzed Phenol Synthesis
2-Bromo-5-(hydroxymethyl)phenol and its derivatives play a significant role in gold-catalyzed synthesis of phenols. Hashmi et al. (2006) explored the impact of various substituents, including bromo and hydroxymethyl groups, in gold-catalyzed phenol synthesis, highlighting the versatility of these compounds in synthetic chemistry (Hashmi et al., 2006).
Environmental Analysis
Fujita et al. (2001) applied chemical derivatization and mass spectrometry techniques to characterize a bacterial metabolite of 2-bromooctylphenoxy acetic acid, a compound related to 2-Bromo-5-(hydroxymethyl)phenol. This research underscores the environmental relevance of such compounds in understanding biodegradation processes (Fujita, Campbell, Mong, & Reinhard, 2001).
Advanced Materials and Epoxy Systems
2-Bromo-5-(hydroxymethyl)phenol derivatives have been used in the development of advanced materials, particularly in epoxy systems. Wang and Mendoza (1991) synthesized novel compounds incorporating bromo-phenol moieties for use in epoxy resins, which showed improved hydrolytic and thermal stability compared to conventional epoxies (Wang & Mendoza, 1991).
Pharmaceutical IntermediatesUeno et al. (201
- described a second-generation process for synthesizing benzyl piperidine derivatives using 2-bromo-5-(hydroxymethyl) phenol as a key intermediate. This process demonstrates the compound's significance in the pharmaceutical industry, particularly in the preparation of dual inhibitors for targeting serotonin transporters and receptors (Ueno, Ae, Terauchi, Fujimoto, & Fujiwara, 2015).
Synthesis of Copper(II) and Vanadium(IV) Complexes
Takjoo et al. (2013) explored the synthesis of copper(II) and oxido-vanadium(IV) complexes using 2-bromo-5-(hydroxymethyl)phenol derivatives. This research highlights the compound's utility in inorganic chemistry and materials science for creating metal-organic complexes with potential applications in catalysis and material sciences (Takjoo, Mague, Akbari, Ebrahimipour, 2013).
Antibacterial Properties in Marine Algae Extracts
Xu et al. (2003) identified bromophenols, including derivatives of 2-bromo-5-(hydroxymethyl)phenol, in marine red algae Rhodomela confervoides. These compounds exhibited antibacterial properties, suggesting potential applications in the development of novel antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Applications in Food Science
Chen et al. (2014) investigated the formation of derivatives during the acid hydrolysis of phenolics in plant foods, including compounds related to 2-bromo-5-(hydroxymethyl)phenol. This study provides insights into the impact of food processing on phenolic content and antioxidant capacity, underlining the importance of these compounds in food science and nutrition (Chen, Tang, Zhang, Liu, Marcone, Li, & Tsao, 2014).
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYCVESONPFMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543583 | |
Record name | 2-Bromo-5-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(hydroxymethyl)phenol | |
CAS RN |
2737-19-1 | |
Record name | 4-Bromo-3-hydroxybenzenemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002737191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-5-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-hydroxybenzenemethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3288833J4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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